N1-Methyl Substitution Eliminates the Hydrogen Bond Donor, Altering Kinase Hinge-Binding Predictions
The N1-methyl group of the target compound reduces the hydrogen bond donor (HBD) count to zero, whereas the des-methyl analog 6-chloro-4-methoxy-1H-pyrazolo[3,4-b]pyridine (CAS 2423991-85-7) possesses one HBD (N1-H). This difference is structurally consequential: 1H-pyrazolo[3,4-b]pyridines are known to interact with kinase hinge regions via the N1-H as donor and N7 as acceptor; methylation at N1 eliminates this donor capacity, forcing a distinct binding mode or requiring compensatory interactions from the 4-methoxy oxygen [1]. In the context of FGFR kinase antagonists, SAR studies have demonstrated that N1-substitution patterns critically modulate potency, with N1-H vs. N1-alkyl derivatives showing divergent activity profiles [2].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 (PubChem computed) |
| Comparator Or Baseline | 6-Chloro-4-methoxy-1H-pyrazolo[3,4-b]pyridine (CAS 2423991-85-7): HBD = 1 |
| Quantified Difference | ΔHBD = 1 |
| Conditions | Computed from chemical structure; validated by PubChem 2.2 release 2025.09.15 [3] |
Why This Matters
A difference of one HBD is sufficient to alter kinase selectivity profiles, as demonstrated by the distinct SAR of N1-substituted pyrazolo[3,4-b]pyridines in FGFR and PI4KIIIβ inhibitor programs.
- [1] Milic, D. et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules 2021, 26, 4567. View Source
- [2] HQSAR Study on Substituted 1H-Pyrazolo[3,4-b]pyridines Derivatives as FGFR Kinase Antagonists. Korean Journal of Chemical Information 2025, 23, 1-10. View Source
- [3] PubChem Compound Summary for CID 137963867 (target) and ChemicalBook / chem960 data for CAS 2423991-85-7. View Source
